molecular formula C4H6O4 B14483331 (2-Hydroxyoxiran-2-yl)acetic acid CAS No. 63912-09-4

(2-Hydroxyoxiran-2-yl)acetic acid

Cat. No.: B14483331
CAS No.: 63912-09-4
M. Wt: 118.09 g/mol
InChI Key: SCQRCBQXLWQTTG-UHFFFAOYSA-N
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Description

(2-Hydroxyoxiran-2-yl)acetic acid is an organic compound characterized by the presence of both an epoxide and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyoxiran-2-yl)acetic acid typically involves the epoxidation of an appropriate precursor, such as an unsaturated carboxylic acid. One common method is the reaction of glycidol with chloroacetic acid under basic conditions. The reaction proceeds as follows:

  • Glycidol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
  • The reaction mixture is heated to facilitate the formation of the epoxide ring.
  • The product is then purified through recrystallization or distillation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, large-scale production may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxyoxiran-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, resulting in the formation of (2-Hydroxyoxiran-2-yl)methanol.

    Substitution: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions to oxidize the epoxide ring.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic reagents such as ammonia, ethanol, or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Diols or carboxylic acids.

    Reduction: (2-Hydroxyoxiran-2-yl)methanol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

(2-Hydroxyoxiran-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving epoxides and carboxylic acids.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2-Hydroxyoxiran-2-yl)acetic acid involves its reactive epoxide and carboxylic acid groups. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. The carboxylic acid group can participate in acid-base reactions, esterification, and amidation, allowing the compound to interact with various molecular targets and pathways.

Comparison with Similar Compounds

    Glycidol: Similar in structure but lacks the carboxylic acid group.

    Glycidic Acid: Contains an epoxide ring and a carboxylic acid group but differs in the position of the functional groups.

    Epoxyacetic Acid: Another compound with an epoxide and carboxylic acid group, but with a different arrangement of atoms.

Uniqueness: (2-Hydroxyoxiran-2-yl)acetic acid is unique due to the specific positioning of its functional groups, which allows it to participate in a diverse range of chemical reactions. Its dual functionality makes it a versatile compound in both synthetic and industrial applications.

Properties

CAS No.

63912-09-4

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

IUPAC Name

2-(2-hydroxyoxiran-2-yl)acetic acid

InChI

InChI=1S/C4H6O4/c5-3(6)1-4(7)2-8-4/h7H,1-2H2,(H,5,6)

InChI Key

SCQRCBQXLWQTTG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)(CC(=O)O)O

Origin of Product

United States

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